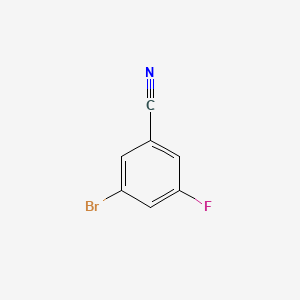

3-Bromo-5-fluorobenzonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADLVSLZPQYXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382585 | |

| Record name | 3-bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-34-1 | |

| Record name | 3-Bromo-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179898-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-fluorobenzonitrile (CAS No: 179898-34-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzonitrile, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its application in the development of targeted therapeutics, particularly kinase inhibitors. This document includes detailed experimental protocols, spectral data analysis, and visualizations of relevant synthetic and signaling pathways to serve as a practical resource for researchers in drug discovery and development.

Introduction

This compound is a substituted aromatic nitrile that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its unique trifunctional structure, featuring a nitrile group, a bromine atom, and a fluorine atom, offers multiple reaction sites for synthetic elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of derivative compounds.[1] The nitrile group can be transformed into other functional groups or act as a key binding element in drug-target interactions. This guide will delve into the technical details of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 179898-34-1 | [2] |

| Molecular Formula | C₇H₃BrFN | [2] |

| Molecular Weight | 200.01 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 43 °C | [4] |

| Boiling Point | 218.7 ± 20.0 °C (Predicted) | [4] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Information not readily available | |

| InChI | 1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [3] |

| SMILES | Fc1cc(Br)cc(c1)C#N | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate.[5][6][7]

General Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto the aromatic ring.[5] The general workflow for the synthesis of this compound from 3-amino-5-fluorobenzonitrile is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Amino-5-fluorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization: In a round-bottom flask cooled in an ice-salt bath to 0-5 °C, dissolve 3-amino-5-fluorobenzonitrile in aqueous hydrobromic acid.

-

Slowly add a solution of sodium nitrite in water dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[9][10]

Key Reactions

The bromine and nitrile functionalities are the primary sites for synthetic modifications.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo group readily participates in Suzuki, Stille, and other cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

-

Nucleophilic Aromatic Substitution: The fluorine atom can activate the ring for nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the bromine position.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural diversification.

Caption: Reactivity of this compound in synthetic transformations.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[11] Small molecule kinase inhibitors are a major class of targeted cancer therapies. This compound serves as a scaffold for the synthesis of inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways.[3][9][12]

EGFR Signaling Pathway: The EGFR pathway is critical for cell growth and proliferation.[6] Mutations leading to its overactivation are common in various cancers. Inhibitors designed to block the ATP-binding site of the EGFR kinase domain can halt this aberrant signaling.

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

Spectral Data and Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Interpretation | Reference(s) |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the bromo, fluoro, and cyano substituents. | |

| ¹³C NMR | The spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the nitrile group will be downfield, and the carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and C-F coupling. | |

| FT-IR | A strong, sharp absorption band characteristic of the C≡N stretch will be observed around 2230 cm⁻¹. C-Br and C-F stretching vibrations will appear in the fingerprint region. | [2] |

| Mass Spec. | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in M⁺ and M+2 peaks of nearly equal intensity. | [13] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, with significant applications in drug discovery. Its versatile reactivity allows for the construction of diverse molecular scaffolds, particularly for the development of targeted therapies like kinase inhibitors. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. mdpi.com [mdpi.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemicalkinomics.com [chemicalkinomics.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Bromo-5-fluorobenzotrifluoride [webbook.nist.gov]

In-Depth Technical Guide: 3-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthetic utility, and handling of 3-Bromo-5-fluorobenzonitrile, a key building block in modern medicinal chemistry and materials science.

Core Compound Properties

This compound (CAS No. 179898-34-1) is a halogenated aromatic nitrile widely utilized as a versatile intermediate in organic synthesis.[1][2][3] Its structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for constructing complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery.[4] The nitrile group itself is a versatile functional handle that can be converted into amines, carboxylic acids, or amides.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 200.01 g/mol | [2][3] |

| Molecular Formula | C₇H₃BrFN | [2][3] |

| CAS Number | 179898-34-1 | [2] |

| Physical State | Solid | |

| Melting Point | 43 °C | [3] |

| Boiling Point | 218.7±20.0 °C (Predicted) | [3] |

| Density | 1.69±0.1 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.4 | [2][3] |

| Topological Polar Surface Area (TPSA) | 23.8 Ų | [2] |

Synthetic Applications and Experimental Protocols

The primary application of this compound in research and development is as a scaffold in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental for the formation of new carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, a common application for this compound, to form a substituted biphenyl derivative.

Objective: To synthesize 3-fluoro-5-(aryl)benzonitrile from this compound and an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

A phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a more specialized ligand if needed)

-

A base, such as Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

Anhydrous solvent system (e.g., a mixture of Toluene and Water, or Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

-

Addition of Reagents: Add the arylboronic acid (1.2-1.5 equivalents) and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure anaerobic conditions.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and the phosphine ligand (if not using a pre-formed complex). Then, add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.

Visualizing Synthetic Pathways

Diagrams are essential for illustrating the logical flow of synthetic transformations. Below is a representation of the Suzuki-Miyaura coupling reaction workflow described in the protocol.

Caption: Suzuki-Miyaura cross-coupling workflow.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Store the compound in a cool, dry place away from incompatible materials.

This technical guide provides foundational information for professionals working with this compound. For specific applications, further consultation of peer-reviewed literature and safety data sheets is strongly recommended.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]

- 5. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 3-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its disubstituted phenyl ring, featuring a bromine atom, a fluorine atom, and a nitrile group, offers multiple reaction sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities. The presence of the fluorine atom can impart desirable physicochemical properties to the final products, such as increased metabolic stability and enhanced binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrFN | [1] |

| Molecular Weight | 200.01 g/mol | [1] |

| Appearance | White solid / Low melting solid | |

| Melting Point | 43 - 46 °C | |

| Boiling Point | 218.7 ± 20.0 °C (Predicted) | |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) | |

| CAS Number | 179898-34-1 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=C(C=C1F)Br)C#N | [1] |

| InChI | InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [1] |

Spectroscopic Data

While detailed spectral analyses are proprietary to manufacturers, the following provides an overview of the expected spectroscopic characteristics of this compound.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling. |

| ¹³C NMR | The carbon NMR spectrum will display seven distinct signals. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts will be influenced by the electronegativity of the bromine, fluorine, and cyano substituents. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass is 198.943 g/mol .[1] |

| Infrared (IR) | The IR spectrum will exhibit a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Bands in the aromatic region (around 1600-1450 cm⁻¹) and C-Br/C-F stretching regions will also be present. |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from aryl amines.[2][3] This protocol describes a representative procedure for the synthesis of this compound starting from 3-amino-5-fluorobenzonitrile.

Reaction Scheme:

Caption: Synthesis of this compound via the Sandmeyer reaction.

Materials:

-

3-Amino-5-fluorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr), 48%

-

Ice

-

Sodium hydroxide (NaOH) solution, aqueous

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-amino-5-fluorobenzonitrile in a mixture of concentrated HCl and water. While maintaining the temperature below 5 °C, add a solution of sodium nitrite in water dropwise. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Heat the mixture gently (e.g., in a 50 °C water bath) until gas evolution ceases. Cool the mixture to room temperature and extract the product with dichloromethane.

-

Purification: Wash the combined organic extracts with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4][5] This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The bromophenyl moiety is a common feature in many drug candidates, and the ability to functionalize this position via cross-coupling reactions is a powerful tool in medicinal chemistry. For instance, related bromofluorobenzonitrile derivatives are used in the synthesis of inhibitors for various kinases, which are important targets in cancer therapy.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important tool for researchers in drug discovery and materials science. This guide has provided an overview of its chemical properties, synthetic methods, and key applications, offering a solid foundation for its use in the laboratory.

References

3-Bromo-5-fluorobenzonitrile: A Technical Guide for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzonitrile, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and spectroscopic data are provided to support laboratory research and development.

Chemical Structure and Properties

This compound is a disubstituted benzonitrile featuring a bromine atom and a fluorine atom at the meta positions relative to the nitrile group. This substitution pattern makes it a versatile intermediate for introducing a 3-bromo-5-fluorophenyl moiety into target molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 179898-34-1 | [1] |

| Molecular Formula | C₇H₃BrFN | |

| Molecular Weight | 200.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 43 °C | N/A |

| Boiling Point | 218.7±20.0 °C (Predicted) | N/A |

| Density | 1.69±0.1 g/cm³ (Predicted) | N/A |

| SMILES | C1=C(C=C(C=C1F)Br)C#N | [1] |

| InChI | InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds and standard spectroscopic principles.

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃, 400 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ¹H NMR | ~7.6 | m | - | H-2 |

| ~7.5 | m | - | H-4 | |

| ~7.3 | m | - | H-6 | |

| ¹³C NMR | ~162 (d) | d | JCF ≈ 250 | C-5 |

| ~134 (d) | d | JCF ≈ 8 | C-1 | |

| ~127 (d) | d | JCF ≈ 3 | C-4 or C-6 | |

| ~123 (d) | d | JCF ≈ 10 | C-3 | |

| ~119 (d) | d | JCF ≈ 24 | C-2 or C-6 | |

| ~117 | s | - | -CN | |

| ~114 (d) | d | JCF ≈ 23 | C-2 or C-6 |

Note: Actual chemical shifts and coupling constants may vary. The assignments are based on predicted electronic effects of the substituents.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 201 | Moderate | [M+2]⁺ (containing ⁸¹Br) |

| 199 | Moderate | [M]⁺ (containing ⁷⁹Br) |

| 120 | High | [M - Br]⁺ |

| 93 | Moderate | [M - Br - HCN]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Synthesis of this compound

A common and effective method for the synthesis of this compound is via a Sandmeyer reaction starting from 3-bromo-5-fluoroaniline. This multi-step process involves the diazotization of the aniline followed by cyanation.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 3-bromo-5-fluoroaniline

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-bromo-5-fluoroaniline (1 equivalent) to a solution of hydrobromic acid (HBr, 48%, ~3 equivalents).

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

This compound is a valuable starting material for the synthesis of complex heterocyclic molecules, many of which are scaffolds for potent and selective kinase inhibitors. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of various aryl, heteroaryl, and alkynyl groups. The nitrile group can be transformed into other functional groups, such as amines or amides, to further elaborate the molecular structure.

Potential Role in the Synthesis of JAK and EGFR Inhibitors

The Janus kinase (JAK) family of tyrosine kinases and the epidermal growth factor receptor (EGFR) are critical mediators of signaling pathways that are often dysregulated in cancer and inflammatory diseases.[2][3] Many small-molecule inhibitors of these kinases feature nitrogen-containing heterocyclic cores, such as pyrimidines, pyrazoles, and quinazolines. This compound can serve as a key precursor for the construction of these scaffolds.

Caption: Logical workflow from starting material to therapeutic target.

Experimental Protocols for Key Coupling Reactions

The following are representative protocols for Suzuki-Miyaura and Sonogashira reactions using an aryl bromide like this compound.

This reaction is used to form a carbon-carbon bond between the aryl bromide and an organoboron compound.[4][5]

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid or ester (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring (typically 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

This reaction couples the aryl bromide with a terminal alkyne.[6][7]

-

To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05 equivalents).

-

Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of an organic solvent (e.g., THF or DMF) and an amine base.

-

Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety Information

This compound is a chemical that should be handled by trained professionals in a laboratory setting.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Eye Irritation | H319: Causes serious eye irritation |

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide is intended for informational purposes for research and development applications. All experimental work should be conducted in a controlled laboratory environment with appropriate safety precautions.

References

- 1. This compound | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

3-Bromo-5-fluorobenzonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluorobenzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a comprehensive overview of the known physical characteristics of this compound, a halogenated benzonitrile derivative.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₃BrFN.[1][2] Its structure incorporates a benzene ring substituted with a bromine atom, a fluorine atom, and a nitrile group. This combination of functional groups influences its physical properties and reactivity.

Summary of Physical Data

The following table summarizes the key physical properties of this compound gathered from various chemical suppliers and databases. It is important to note that some of these values are predicted through computational models and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFN | [1][3][4] |

| Molecular Weight | 200.01 g/mol - 200.02 g/mol | [2][3][4] |

| CAS Number | 179898-34-1 | [3][5][6] |

| Appearance | White to pale yellow or pale cream crystals, powder, or fused solid.[5] | [5] |

| Melting Point | 42.0 °C to 48.0 °C | [3][4][5][6][7] |

| Boiling Point | 218.7 ± 20.0 °C (Predicted) | [4][6] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [4][6] |

| Solubility | Soluble in Methanol.[6] | [6] |

| Flash Point | 86.1 ± 21.8 °C | [4] |

| Refractive Index | 1.578 (Predicted) | [4] |

| XLogP3 | 2.4 | [1][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published in peer-reviewed literature. The data available is typically generated by chemical manufacturers and suppliers. However, the following are standard methodologies that would be employed for such characterizations.

Melting Point Determination

The melting point of a solid crystalline substance like this compound is a key indicator of its purity. A common and standard method for its determination is the capillary melting point method .

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer or a digital temperature sensor.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow.

Boiling Point Determination

As the boiling point for this compound is predicted to be above 200 °C, its determination would require specific laboratory setups to achieve and safely handle such temperatures. A common method is distillation .

Methodology:

-

The compound is placed in a distillation flask fitted with a condenser and a thermometer.

-

The flask is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, observed as a stable temperature reading on the thermometer during distillation.

Solubility Assessment

A qualitative or semi-quantitative assessment of solubility is typically performed to understand the compound's behavior in various solvents.

Methodology:

-

A small, measured amount of this compound is added to a test tube containing a specific volume of a solvent (e.g., methanol, water, DMSO).

-

The mixture is agitated (e.g., by vortexing) at a controlled temperature (often room temperature).

-

The solubility is observed and can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by determining the concentration of the saturated solution.

Logical Relationships of this compound

The following diagram illustrates the logical connections between the compound's name, its structural representation (SMILES), and its primary chemical identifiers.

Caption: Chemical identifiers for this compound.

References

- 1. This compound | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 179898-34-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. echemi.com [echemi.com]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectral Analysis of 3-Bromo-5-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-fluorobenzonitrile (C₇H₃BrFN), a halogenated aromatic nitrile of interest in synthetic chemistry and drug discovery. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₃BrFN[1]

-

Molecular Weight: 200.01 g/mol [1]

-

Exact Mass: 198.94329 Da[1]

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound based on its chemical structure and publicly available information.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 | t | ~1.5 | H-4 |

| ~7.7 | ddd | ~8.5, ~2.0, ~1.5 | H-2 |

| ~7.5 | ddd | ~8.5, ~2.5, ~2.0 | H-6 |

Note: Predicted values are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-5 (C-F) |

| ~138 (d, ³JCF ≈ 8 Hz) | C-1 (C-CN) |

| ~132 (d, ³JCF ≈ 9 Hz) | C-3 (C-Br) |

| ~125 (d, ⁴JCF ≈ 3 Hz) | C-4 |

| ~120 (d, ²JCF ≈ 22 Hz) | C-2 |

| ~117 | CN |

| ~115 (d, ²JCF ≈ 24 Hz) | C-6 |

Note: Predicted values are based on typical chemical shifts for substituted benzene rings. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2230 | C≡N (Nitrile) stretch |

| ~1580, ~1470, ~1430 | C=C Aromatic ring stretch |

| ~1250 | C-F stretch |

| ~880 | C-H bend (aromatic) |

| ~740 | C-Br stretch |

Note: The IR data is based on the known absorption frequencies of the functional groups present in the molecule. The data is consistent with information from sources indicating the use of a Bruker Tensor 27 FT-IR instrument.[1]

Table 4: Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 199/201 | [M]⁺ Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes) |

| 120 | [M-Br]⁺ Fragment |

| 100 | [M-Br-CN]⁺ or [C₆H₃F]⁺ Fragment |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe, using Electron Ionization (EI).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectral analysis of this compound.

References

Technical Guide to the Safe Handling of 3-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Bromo-5-fluorobenzonitrile (CAS No. 179898-34-1), a key intermediate in pharmaceutical and agrochemical research.[1] The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for its handling.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFN | [2][3] |

| Molecular Weight | 200.01 g/mol | [2][3] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 43 °C | [3] |

| Boiling Point | 218.7 ± 20.0 °C (Predicted) | [3] |

| Flash Point | 86.1 ± 21.8 °C | [3] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 179898-34-1 | [2][3] |

| InChIKey | IADLVSLZPQYXIF-UHFFFAOYSA-N | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for this compound are detailed below.

| Hazard Class | Category | Hazard Statement Code(s) | Signal Word | Pictogram |

| Acute Toxicity, Oral | 3 / 4 | H301 / H302 | Danger / Warning | Skull and Crossbones / Exclamation Mark |

| Acute Toxicity, Dermal | 3 / 4 | H311 / H312 | Danger / Warning | Skull and Crossbones / Exclamation Mark |

| Acute Toxicity, Inhalation | 3 / 4 | H331 / H332 | Danger / Warning | Skull and Crossbones / Exclamation Mark |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Exclamation Mark |

| Serious Eye Damage/Irritation | 2 | H319 | Warning | Exclamation Mark |

| Specific target organ toxicity — single exposure | 3 | H335 | Warning | Exclamation Mark |

Hazard Statements:

-

H311/H312: Toxic in contact with skin / Harmful in contact with skin.[2][3]

-

H331/H332: Toxic if inhaled / Harmful if inhaled.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. The hazard classifications are based on data submitted by chemical suppliers and regulatory bodies.

Safe Handling and Emergency Procedures

The following diagram outlines the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Caption: Workflow for safe handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.[4][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[4][5]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant.[4][5] Do not allow product to reach drains.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this compound.

References

An In-depth Technical Guide to 3-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzonitrile is a halogenated aromatic nitrile that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctional nature makes it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo and fluoro substituents allows for selective and sequential reactions, offering chemists precise control over the construction of intricate molecular architectures. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery and development.

IUPAC Name and Chemical Structure

The unequivocally confirmed International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2].

The chemical structure consists of a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 5, and a nitrile group (-C≡N) at position 1.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 179898-34-1 | [1][3] |

| Molecular Formula | C₇H₃BrFN | [3] |

| Molecular Weight | 200.01 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 43 °C | [3] |

| Boiling Point | 218.7 ± 20.0 °C (Predicted) | [3] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 86.1 ± 21.8 °C | [3] |

| InChI | InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [2] |

| InChIKey | IADLVSLZPQYXIF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)C#N | [2] |

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes to brominated and fluorinated benzonitriles exist, a common strategy involves the bromination of a fluorobenzonitrile precursor. A representative protocol for a similar transformation is the bromination of 3-nitrobenzotrifluoride using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in the presence of a strong acid catalyst like sulfuric acid[4].

A plausible synthetic workflow for this compound could start from 3-fluoroaniline, proceeding through a Sandmeyer reaction to introduce the nitrile group, followed by selective bromination.

Caption: Plausible synthetic route to this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to the fluorine and bromine atoms showing characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak is expected around 2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. The C-Br and C-F stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (200.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs)[5]. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds found in many modern drugs[5].

The fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecule[5]. The nitrile group can serve as a precursor to other functional groups, such as amines or carboxylic acids, or it can act as a hydrogen bond acceptor in interactions with biological targets.

While direct biological activity of this compound itself is not extensively documented, its utility is demonstrated in its role as a key intermediate. For instance, a closely related compound, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB), is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), which is a target for various neurological and psychiatric disorders.

Caption: Workflow of this compound in drug discovery.

Involvement in Signaling Pathways

As a synthetic intermediate, this compound is not expected to have a direct role in biological signaling pathways. However, the molecules synthesized from it are often designed to modulate the activity of key proteins in signaling cascades. For example, many kinase inhibitors, which are a major class of anticancer drugs, can be synthesized using building blocks like this compound. These inhibitors can block signaling pathways that are hyperactivated in cancer cells, such as the Bcr-Abl tyrosine kinase pathway in chronic myeloid leukemia. The bromo-pyrimidine analogues, for example, have been investigated as Bcr/Abl tyrosine kinase inhibitors[6].

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its trifunctional nature allows for a wide range of synthetic transformations, making it a valuable tool for the construction of complex and biologically active molecules. The ability to perform selective cross-coupling reactions at the bromine position, coupled with the beneficial effects of the fluorine substituent on pharmacokinetic properties, ensures that this compound will continue to be a key building block in the development of new drugs and other advanced materials. This guide has provided a detailed overview of its properties, synthesis, and applications, highlighting its importance for professionals in the field of drug development and chemical synthesis.

References

- 1. This compound | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. echemi.com [echemi.com]

- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

Physicochemical Properties of 3-Bromo-5-fluorobenzonitrile

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluorobenzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide focuses on the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While specific quantitative solubility data is not widely published, this document provides a framework for its determination, including detailed experimental protocols and the compound's known physical properties.

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrFN | [1][2][3] |

| Molecular Weight | 200.01 g/mol | [1][2][3] |

| Melting Point | 43 °C | [2][4] |

| Boiling Point | 218.7 ± 20.0 °C (Predicted) | [2][4] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [2][4] |

| Appearance | Solid | |

| Solubility | Soluble in Methanol | [4] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on standard laboratory practices for solubility assessment.[5][6][7]

Objective: To quantitatively determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short time to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted samples using a validated HPLC or GC method.

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Logical Flow for Qualitative Solubility Testing

For a rapid initial assessment, a qualitative solubility testing scheme can be employed. This helps in classifying the compound based on its solubility in different types of solvents.[5][7][8]

References

Technical Guide: Physicochemical Properties and Synthetic Considerations of 3-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physicochemical properties of 3-Bromo-5-fluorobenzonitrile, with a specific focus on its boiling point. It also outlines a general experimental protocol for boiling point determination and a representative synthetic workflow for related compounds, which are crucial for professionals in drug discovery and development.

Physicochemical Data of this compound

Quantitative data for this compound is summarized in the table below. This information is essential for understanding the compound's behavior in various experimental and synthetic conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFN | [1][2] |

| Molecular Weight | 200.01 g/mol | [1][2] |

| Predicted Boiling Point | 218.7 ± 20.0 °C | [3] |

| Melting Point | 43 °C | [3] |

| Predicted Density | 1.69 ± 0.1 g/cm³ | [3] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [3] |

| Solubility | Soluble in Methanol | [3] |

Experimental Protocol: Boiling Point Determination

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the liquid sample of this compound.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and attached test tube assembly into the Thiele tube, ensuring that the sample is immersed in the heating oil. The rubber band should remain above the oil level to prevent it from dissolving or snapping.

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil via convection currents.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

-

Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source.

-

Reading the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. Record this temperature.

-

Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Synthetic Workflow and Logical Relationships

The synthesis of substituted benzonitriles often involves a multi-step process. While a specific protocol for this compound was not detailed in the provided search results, a general synthetic pathway for a similar compound, 5-bromo-2-fluorobenzonitrile, can be inferred. This involves the conversion of a substituted benzoyl chloride to a benzamide, followed by dehydration to the benzonitrile, and subsequent bromination.

Caption: A generalized workflow for the synthesis of a bromo-substituted benzonitrile.

The experimental setup for the Thiele tube boiling point determination is a critical visualization for any researcher performing this procedure.

Caption: Logical workflow and setup for boiling point determination using a Thiele tube.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 3-Bromo-5-fluorobenzonitrile. It includes detailed experimental protocols for melting point determination, a summary of key data, and safety information pertinent to laboratory and research settings.

Physicochemical Properties of this compound

This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrFN.[1][2][3] It presents as a white to pale yellow solid at room temperature.[1] This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to the reactivity conferred by its bromo, fluoro, and nitrile functional groups.[1]

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Melting Point | 43 °C | [2] |

| 48 - 52 °C | [4] | |

| Boiling Point | 218.7 ± 20.0 °C (Predicted) | [2] |

| 240 - 241 °C | [4] | |

| Molecular Weight | 200.01 g/mol | [2][3][5] |

| Density | ~1.6 g/cm³ | [1] |

| 1.69 ± 0.1 g/cm³ (Predicted) | [2] | |

| 1.658 g/cm³ | [4] | |

| Flash Point | 86.1 ± 21.8 °C | [2] |

| 101.0 °C | [4] | |

| CAS Number | 179898-34-1 | [2][3][5] |

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides information about its purity. The following are standard methodologies for determining the melting point of this compound.

2.1. Capillary Melting Point Method

This is a common and straightforward method for determining the melting point of a solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

-

Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

-

For a more accurate measurement, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

A pure substance will typically have a sharp melting range of 1-2 °C.

-

2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetic aluminum pan.

-

Sealing the Pan: Place the lid on the pan and seal it using a crimper. This prevents any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the temperature program. A typical program would involve an initial equilibration step, followed by a heating ramp (e.g., 5-10 °C/min) through the expected melting range, and a final cooling step. The atmosphere is typically an inert gas like nitrogen.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Key Safety Precautions for this compound

Caption: Key Safety Precautions.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin and serious eye irritation, as well as respiratory irritation.[6][7]

-

Handling: Always handle this chemical in a well-ventilated area, preferably within a fume hood.[2][6] Avoid the formation of dust and aerosols.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][6] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[6] If on skin, wash with plenty of soap and water.[6] If inhaled, move the person to fresh air.[6] If swallowed, call a poison center or doctor.[6]

For complete safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][6]

References

- 1. This compound Supplier in China [nj-finechem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 65610-96-0 | High Purity Supplier & Manufacturer in China [nj-finechem.com]

- 5. This compound | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to 3-Bromo-5-fluorobenzonitrile for the Scientific Community

An In-depth Review for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzonitrile, a key building block in pharmaceutical synthesis. The document details its commercial availability, quality specifications, and relevant experimental procedures. Furthermore, it explores its application in the development of targeted therapies, specifically focusing on its role as a precursor to inhibitors of the Hippo signaling pathway.

Commercial Sourcing and Specifications

This compound is readily available from a variety of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are typically high, ensuring reproducibility in synthetic applications. While pricing is subject to change and dependent on quantity, a general overview of suppliers and their offerings is provided below.

| Supplier | Purity | Available Quantities |

| JHECHEM CO LTD | 98% - 99% | Inquiry for bulk |

| Sigma-Aldrich | ≥97.5% (GC) | 1 g, 10 g (Discontinued, but may have remaining stock) |

| Thermo Scientific Chemicals | 98% | 1 g |

| TCI AMERICA | >98.0% (GC) | Inquiry for bulk |

| Matrix Scientific | - | Inquiry for bulk |

| BLD Pharm | - | Inquiry for bulk |

| Alfa Chemistry | - | Inquiry for bulk |

Synthesis and Quality Control Protocols

The primary synthetic route to this compound is through the Sandmeyer reaction, a versatile method for the conversion of aryl amines to aryl halides.[1][2] The quality of the final product is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure high purity and identify any potential impurities.[3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 3-Amino-5-fluorobenzonitrile.

Materials:

-

3-Amino-5-fluorobenzonitrile

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-fluorobenzonitrile in aqueous hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-